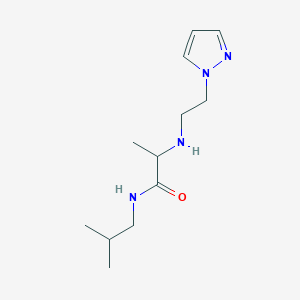
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide is a compound that belongs to the class of pyrazole derivatives. . This compound, in particular, has shown promise in several scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide typically involves the reaction of 1H-pyrazole with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction . Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
化学反応の分析
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
科学的研究の応用
作用機序
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In terms of its anti-inflammatory and anticancer effects, the compound may interfere with signaling pathways that regulate cell proliferation and inflammation .
類似化合物との比較
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylpropanamide can be compared with other pyrazole derivatives such as:
2-(1H-Pyrazol-1-yl)ethylpiperidine: This compound shares a similar pyrazole core but differs in its side chains and overall structure.
3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl derivatives: These compounds have different substituents on the pyrazole ring, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
N-(2-methylpropyl)-2-(2-pyrazol-1-ylethylamino)propanamide |
InChI |
InChI=1S/C12H22N4O/c1-10(2)9-14-12(17)11(3)13-6-8-16-7-4-5-15-16/h4-5,7,10-11,13H,6,8-9H2,1-3H3,(H,14,17) |
InChIキー |
WFQWJJHGULSYIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C(C)NCCN1C=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


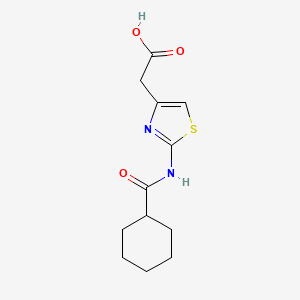


![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
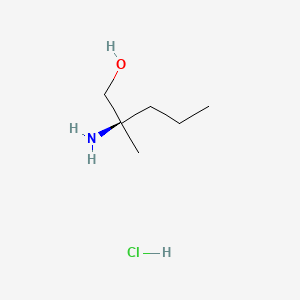

![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)

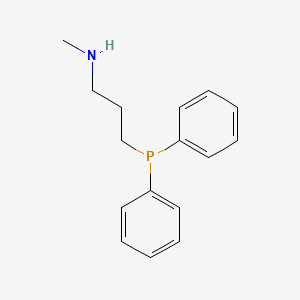
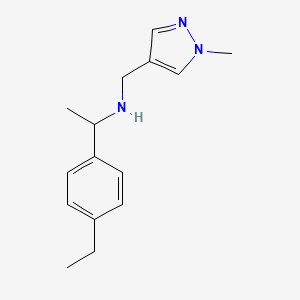
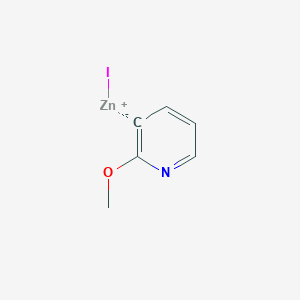
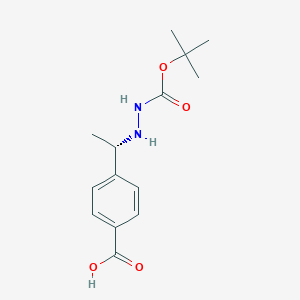

![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
